N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13468835
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19ClN2O2 |
|---|---|
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | QQHXQYSDCHABOT-JTQLQIEISA-N |
| Isomeric SMILES | CCN([C@H]1CCCN(C1)C(=O)CCl)C(=O)C |
| SMILES | CCN(C1CCCN(C1)C(=O)CCl)C(=O)C |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)CCl)C(=O)C |
Introduction
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a 2-chloro-acetyl group and an ethyl-acetamide group. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as an intermediate for various pharmaceutical compounds.
Synthesis
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride. Industrial-scale production may utilize continuous flow reactors for efficient mixing and temperature control, ensuring consistent reaction conditions and product yields.
Chemical Reactions
This compound can undergo various chemical reactions, including reduction and oxidation reactions. Reagents such as lithium aluminum hydride or sodium borohydride are typically used for reduction, while common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Mechanism of Action and Applications
The mechanism of action for N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction underpins its applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders.
Research Findings
Detailed studies are necessary to fully elucidate the interactions of N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide with biological systems and its implications for pharmacology. The compound's unique structure and reactivity make it a valuable asset in both research and industrial contexts.
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